2-Chloro-4-methylphenylboronic acid pinacol ester
Overview
Description
2-Chloro-4-methylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in the Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis
This compound is used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from an organic compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 190-194°C, a predicted boiling point of 316.8±52.0 °C, and a predicted density of 1.26±0.1 g/cm3 . It is a white to almost white powder or crystal that should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Phosphorescent Properties
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in solid-state at room temperature. This is notable as phosphorescent organic molecules typically require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. This finding challenges the general notion of phosphorescent organic molecules and opens up potential new applications (Shoji et al., 2017).
Synthesis of Alkene-1,1-diboronic Esters
Triborylmethide ions react with ketones to form alkene-1,1-diboronic esters, demonstrating the utility of boronic esters in organic synthesis. These esters are versatile synthetic intermediates, with potential applications in converting to carboxylic acids, α-bromoalkeneboronic esters, and alkenyl-1,1-dimercuric chlorides (Matteson & Tripathy, 1974).
Palladium-Catalyzed Cross-Coupling Reactions
1-Alkenylboronic acid pinacol esters are synthesized through palladium-catalyzed cross-coupling reactions, useful for borylation of acyclic and cyclic 1-alkenyl bromides and triflates. This method enables the synthesis of unsymmetrical 1,3-dienes, highlighting the role of boronic esters in complex organic syntheses (Takagi et al., 2002).
Solubility Characteristics
The solubility of phenylboronic acid and its cyclic esters, including pinacol ester, has been studied in various organic solvents. Understanding solubility is crucial for application in chemical reactions and potential pharmaceutical formulations (Leszczyński et al., 2020).
Hydrolysis at Physiological pH
Phenylboronic pinacol esters, including variants of 2-Chloro-4-methylphenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis at physiological pH. This is important for considering their stability and potential use in drug delivery systems (Achilli et al., 2013).
Suzuki Cross-Coupling Reactions
Phenyl-1,4-diboronic acid bis-pinacol ester is used in Suzuki cross-coupling reactions with aryl halides, demonstrating the utility of boronic esters in creating complex organic molecules like symmetrical terphenyls (Chaumeil et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as the pinacol ester) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound’s stability in water is marginal . The rate of hydrolysis of phenylboronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the pH of the environment . The rate of the compound’s hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
2-Chloro-4-methylphenylboronic acid pinacol ester is classified as an irritant. It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash with plenty of soap and water if it comes into contact with skin .
Future Directions
While specific future directions for 2-Chloro-4-methylphenylboronic acid pinacol ester are not mentioned in the search results, boronate esters like it are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction , suggesting potential applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJYYVZYCVUFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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